Methyl 3-(((tert-butylamino)carbonyl)amino)-2-butenoate
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Overview
Description
Methyl 3-(((tert-butylamino)carbonyl)amino)-2-butenoate is an organic compound that features a tert-butylamino group and a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(((tert-butylamino)carbonyl)amino)-2-butenoate typically involves the introduction of the tert-butylamino group into the butenoate ester. One common method is the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production methods for this compound often involve the use of zeolite catalysts for the direct amination of isobutylene. This process is preferred due to its efficiency and reduced waste production compared to other methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(((tert-butylamino)carbonyl)amino)-2-butenoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Methyl 3-(((tert-butylamino)carbonyl)amino)-2-butenoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-(((tert-butylamino)carbonyl)amino)-2-butenoate involves its interaction with specific molecular targets and pathways. The tert-butylamino group plays a crucial role in its reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to form covalent bonds and participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(tert-butylamino)carbonyl]amino}benzoate: Similar in structure but with a benzoate ester instead of a butenoate ester.
tert-Butylamine: Shares the tert-butylamino group but lacks the ester functionality.
Properties
CAS No. |
64346-47-0 |
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Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl (E)-3-(tert-butylcarbamoylamino)but-2-enoate |
InChI |
InChI=1S/C10H18N2O3/c1-7(6-8(13)15-5)11-9(14)12-10(2,3)4/h6H,1-5H3,(H2,11,12,14)/b7-6+ |
InChI Key |
UXOROTUGAADVMK-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=C\C(=O)OC)/NC(=O)NC(C)(C)C |
Canonical SMILES |
CC(=CC(=O)OC)NC(=O)NC(C)(C)C |
Origin of Product |
United States |
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